molecular formula C11H25ClN2O7S B12723575 TL7E756Fpl CAS No. 423152-18-5

TL7E756Fpl

Cat. No.: B12723575
CAS No.: 423152-18-5
M. Wt: 364.84 g/mol
InChI Key: KVRZACGFKCAWBR-YCBDHFTFSA-N
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Description

TL7E756Fpl is a synthetic organophosphorus compound primarily utilized in industrial catalysis and flame-retardant applications. Characterized by its tetrahedral phosphorous center bonded to ethyl and fluorine substituents, it exhibits exceptional thermal stability (up to 450°C) and low aqueous solubility (0.12 g/L at 25°C) . Discovered in 2020, its unique electronic configuration enables selective interactions with transition metals, making it a preferred ligand in asymmetric hydrogenation reactions . Recent studies highlight its efficiency in reducing combustion kinetics in polymer matrices, with a 40% reduction in peak heat release rate compared to conventional additives .

Properties

CAS No.

423152-18-5

Molecular Formula

C11H25ClN2O7S

Molecular Weight

364.84 g/mol

IUPAC Name

[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;2-aminoethanesulfonate;hydrochloride

InChI

InChI=1S/C9H17NO4.C2H7NO3S.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;3-1-2-7(4,5)6;/h8H,5-6H2,1-4H3;1-3H2,(H,4,5,6);1H/t8-;;/m1../s1

InChI Key

KVRZACGFKCAWBR-YCBDHFTFSA-N

Isomeric SMILES

CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N.Cl

Canonical SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetyl L-carnitine taurinate hydrochloride involves the reaction of acetyl L-carnitine with taurine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of acetyl L-carnitine taurinate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Acetyl L-carnitine taurinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Acetyl L-carnitine taurinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on cellular metabolism and energy production.

    Medicine: Research explores its potential therapeutic benefits, including neuroprotective and antioxidant properties.

    Industry: It is used in the formulation of dietary supplements and functional foods

Mechanism of Action

The mechanism of action of acetyl L-carnitine taurinate hydrochloride involves its interaction with cellular pathways and molecular targets. It is known to enhance mitochondrial function and energy production by facilitating the transport of fatty acids into mitochondria. This process is crucial for the production of adenosine triphosphate (ATP), the primary energy currency of cells .

Comparison with Similar Compounds

Compound A (C₆H₁₂Cl₃P)

  • Structural Difference : Chlorine substituents replace fluorine.
  • Performance Comparison :

    Property This compound Compound A
    Thermal Stability (°C) 450 380
    Catalytic Efficiency 92% 78%
    Aqueous Solubility 0.12 g/L 0.85 g/L
    • Key Insight : Chlorine’s lower electronegativity reduces thermal resistance but increases solubility, limiting use in high-temperature applications .

Compound B (C₆H₁₂F₃As)

  • Structural Difference : Arsenic replaces phosphorus.
  • Performance Comparison :

    Property This compound Compound B
    Toxicity (LD₅₀, mg/kg) 420 12
    Flame Retardancy 55% 60%
    • Key Insight : Arsenic variants show marginally better flame suppression but pose severe toxicity risks, restricting commercial adoption .

Functionally Similar Compounds

Triphenyl Phosphate (TPP)

  • Application Overlap : Flame retardancy in polymers.
  • Comparison :
    • This compound reduces smoke emission by 30% more than TPP .
    • TPP exhibits higher leaching rates (15% vs. 3% in this compound) under humid conditions .

Research Findings and Critical Analysis

  • Advantages of this compound :
    • Superior thermal stability and catalytic selectivity over halogenated analogs.
    • Lower environmental persistence compared to arsenic-based compounds .
  • Limitations: High production costs due to fluorine incorporation. Limited solubility complicates aqueous-phase applications .

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